molecular formula C25H20ClN5 B11223481 N,N-dibenzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N,N-dibenzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11223481
M. Wt: 425.9 g/mol
InChI Key: PEQBKTBMLIKEPK-UHFFFAOYSA-N
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Description

N,N-dibenzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group and two benzyl groups on the nitrogen atoms.

Properties

Molecular Formula

C25H20ClN5

Molecular Weight

425.9 g/mol

IUPAC Name

N,N-dibenzyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C25H20ClN5/c26-21-11-13-22(14-12-21)31-25-23(15-29-31)24(27-18-28-25)30(16-19-7-3-1-4-8-19)17-20-9-5-2-6-10-20/h1-15,18H,16-17H2

InChI Key

PEQBKTBMLIKEPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) under reflux conditions . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency. The choice of solvents, catalysts, and purification methods are tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N,N-dibenzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl positions.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N,N-dibenzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown promise in medicinal chemistry, particularly as a potential antitubercular agent. Studies have demonstrated its activity against Mycobacterium tuberculosis, making it a candidate for further development as an anti-TB drug

Industry: In the industrial sector, the compound’s stability and reactivity make it suitable for use in the development of advanced materials, including polymers and coatings. Its ability to undergo various chemical modifications allows for the customization of material properties to meet specific industrial needs.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. In the context of its antitubercular activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell death . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with the function of enzymes such as dihydrofolate reductase and protein kinases.

Comparison with Similar Compounds

Uniqueness: N,N-dibenzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique combination of a pyrazolo[3,4-d]pyrimidine core and a 4-chlorophenyl group. This structural arrangement imparts specific chemical and biological properties that are not observed in other similar compounds. Its potential as an antitubercular agent and its versatility in chemical synthesis highlight its significance in both research and industrial applications.

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